3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide - 2034450-52-5

3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

Catalog Number: EVT-2782287
CAS Number: 2034450-52-5
Molecular Formula: C20H17ClN6O2
Molecular Weight: 408.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimonabant (N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide) is a synthetic cannabinoid receptor type 1 (CB1) antagonist/inverse agonist [, ]. It was initially developed for the treatment of obesity and related metabolic disorders but was later withdrawn from the market due to adverse psychiatric side effects. Rimonabant plays a significant role in scientific research as a tool for investigating the endocannabinoid system and its involvement in various physiological and pathological processes [].

Molecular Structure Analysis

Rimonabant consists of a central pyrazole ring with four substituents: a 4-chlorophenyl group at the 5-position, a 2,4-dichlorophenyl group at the 1-position, a methyl group at the 4-position, and a carboxyamide group with a terminal piperidine moiety at the 3-position [].

Mechanism of Action

Rimonabant exerts its effects by binding to the CB1 receptor and antagonizing the actions of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. It acts as an inverse agonist, decreasing the basal activity of the receptor, rather than simply blocking the binding of agonists [].

Applications
  • Investigating the Endocannabinoid System: Rimonabant serves as a valuable research tool to explore the role of the endocannabinoid system in various physiological processes, including appetite regulation, energy balance, and reward pathways [].
  • Studying Neurological and Psychiatric Disorders: Rimonabant has been used in preclinical studies to investigate the potential therapeutic benefits of CB1 receptor antagonism in disorders such as addiction, anxiety, and depression [].
  • Exploring Neuroprotection: Some research suggests that CB1 antagonism may have neuroprotective effects in certain conditions, and Rimonabant has been used in models of neurodegenerative diseases [].
Future Directions
  • Development of Improved CB1 Antagonists: Although Rimonabant is no longer clinically used, research continues to develop novel CB1 antagonists with improved safety and efficacy profiles for the treatment of obesity, addiction, and other disorders [].
  • Exploring Ligand-Biased Signaling: Rimonabant and other CB1 ligands display biased signaling properties, differentially affecting downstream signaling pathways. Further research is needed to understand the therapeutic implications of ligand bias at the CB1 receptor [].

N-(1-((5-Acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound, denoted as (1), was identified as a hit from a high-throughput screening campaign. It was initially derived from a GPCR-agonist program and served as the starting point for developing selective orexin 2 receptor antagonists (2-SORA). []

Reference: [] https://www.semanticscholar.org/paper/81cca3c64d6e5efa8e4e68570dd6e5391675f2d6

Seltorexant (15)

Compound Description: Seltorexant (15) is a selective orexin 2 receptor antagonist (2-SORA) currently undergoing clinical development for the treatment of insomnia and other conditions like depression. []

Relevance: Seltorexant (15) belongs to the same chemical class as 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, as both are selective orexin 2 receptor antagonists (2-SORA). This shared pharmacological target suggests potential structural similarities in their chemical frameworks, especially in regions crucial for interacting with the orexin 2 receptor. []

Reference: [] https://www.semanticscholar.org/paper/81cca3c64d6e5efa8e4e68570dd6e5391675f2d6

N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: Compound (43) is a potent, brain-penetrant, and orally active 2-SORA identified through structure-activity relationship (SAR) optimization. It demonstrates efficacy in a rat sleep model comparable to seltorexant (15). []

Relevance: Like 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, compound (43) belongs to the 2-SORA class, suggesting a common pharmacophore and potential structural similarities. Both compounds are designed to target the orexin 2 receptor and exhibit sleep-promoting properties. []

Reference: [] https://www.semanticscholar.org/paper/81cca3c64d6e5efa8e4e68570dd6e5391675f2d6

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

Compound Description: This pyrrole derivative demonstrates high anti-staphylococcus activity with a minimum inhibitory concentration (MIC) of 7.8 µg/ml. Its structure incorporates chlorine, amide, and 1,3-oxazole fragments. []

Reference: [] https://www.semanticscholar.org/paper/50e3968f0916a376beed2cfbd6dec89529880880

1-Butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

Compound Description: This compound exhibits significant anti-staphylococcus activity with a minimum inhibitory concentration (MIC) of 7.8 µg/ml. It also features chlorine, amide, and 1,3-oxazole fragments within its structure. []

Relevance: This pyrrole derivative shares the carboxamide group and an azole ring with 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, highlighting their potential as antimicrobial agents. The specific azole ring composition differs between them, with 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide incorporating an isoxazole ring, while this compound includes a pyrrole and an oxazole ring. []

Reference: [] https://www.semanticscholar.org/paper/50e3968f0916a376beed2cfbd6dec89529880880

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

Compound Description: This pyrrole derivative shows potent antifungal activity against the reference strains Candida albicans ATCC 885/653 and Aspergillus niger K9, with a minimum inhibitory concentration (MIC) of 7.8 µg/ml. []

Reference: [] https://www.semanticscholar.org/paper/50e3968f0916a376beed2cfbd6dec89529880880

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor characterized by a pyrazinone-carboxamide core. It undergoes an unexpected lipid peroxide-mediated epoxidation followed by rearrangement, resulting in the formation of a five-membered oxazole derivative. []

Relevance: AZD9819 shares the carboxamide functionality with 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, highlighting their membership in a broader class of carboxamide derivatives. Though their structures differ significantly, both exemplify the reactivity of this functional group and its potential involvement in biological activity. []

Reference: [] https://www.semanticscholar.org/paper/7058fba9401caaee6f28d99339168d3ea2f5dac8

2-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is the rearranged oxidation product of AZD9819, formed through lipid peroxide-mediated epoxidation and subsequent rearrangement of the original pyrazinone-carboxamide core. []

Relevance: While structurally distinct from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, this compound shares the carboxamide functionality, emphasizing the potential for structural diversity within this chemical class. The transformation of AZD9819 into this oxazole derivative illustrates the susceptibility of carboxamide-containing compounds to oxidative rearrangements, a consideration for the stability and metabolism of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide. []

Reference: [] https://www.semanticscholar.org/paper/7058fba9401caaee6f28d99339168d3ea2f5dac8

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

Compound Description: Moiety 27 is identified as a potent inhibitor of the enzyme deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. This enzyme plays a crucial role in the pyrimidine synthesis pathway. []

Relevance: Moiety 27, similar to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, features a carboxamide group attached to a heterocyclic ring system. This shared structural feature suggests a potential for biological activity, although their target enzymes and overall structures differ significantly. []

Reference: [] https://www.semanticscholar.org/paper/3b85b9c3853f4e40a4030428e67fdddd0607e155

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64)

Compound Description: Moiety 64 is recognized as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, demonstrating potential as an antimicrobial agent. []

Reference: [] https://www.semanticscholar.org/paper/3b85b9c3853f4e40a4030428e67fdddd0607e155

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

Compound Description: Moiety 150 is identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, indicating potential antimicrobial properties. []

Relevance: Moiety 150, like 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, contains a carboxamide group, suggesting a shared chemical functionality. Despite their structural differences and different target enzymes, they represent a broader category of compounds with potential biological activity. []

Reference: [] https://www.semanticscholar.org/paper/3b85b9c3853f4e40a4030428e67fdddd0607e155

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: CP55940 is a nonclassic cannabinoid ligand that acts as the most potent agonist for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []

Relevance: Despite their structural differences, CP55940 and 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide exemplify the diversity of ligands targeting G protein-coupled receptors (GPCRs). The functional selectivity observed with CP55940 at the CB2 receptor highlights the complexity of ligand-receptor interactions and the potential for biased agonism. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

Compound Description: JWH133 is a classic cannabinoid ligand that exhibits the highest efficacy among the profiled ligands in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor. []

Relevance: JWH133, despite its structural dissimilarity to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, highlights the concept of functional selectivity at GPCRs. Its preferential activation of the G-protein coupling pathway over arrestin recruitment underscores the potential for developing ligands with specific signaling profiles. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

Compound Description: WIN55212-2 is an aminoalkylindole that acts as a moderate efficacy agonist for both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []

Relevance: WIN55212-2, although structurally distinct from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, underscores the diversity of ligands interacting with GPCRs. Its ability to activate both G protein and arrestin pathways contrasts with the biased signaling observed with other cannabinoid ligands. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

Compound Description: AM1710 is a cannabilactone that exhibits equal efficacy to CP55940 in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor, albeit with lower potency. []

Relevance: While structurally unrelated to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, AM1710 contributes to understanding the range of chemical structures that can modulate GPCR activity. Its ability to inhibit adenylyl cyclase with comparable efficacy to CP55940 highlights the potential for diverse chemical scaffolds to achieve similar biological effects. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

Compound Description: UR144 is an aminoalkylindole that displays biased agonism towards arrestin recruitment at the CB2 receptor, showing no significant inhibition of adenylyl cyclase. []

Relevance: UR144, despite its structural difference from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, exemplifies the concept of biased agonism at GPCRs. Its preferential activation of the arrestin pathway over G protein signaling emphasizes the potential for designing ligands that selectively modulate specific downstream signaling events. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 receptor that acts as an inverse agonist in both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways. []

Relevance: Although structurally distinct from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, SR144258 provides insight into the diverse pharmacological profiles possible for GPCR ligands. Its inverse agonist activity contrasts with the agonist activity of many other cannabinoid ligands, highlighting the potential for developing compounds with distinct functionalities. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: AM630 is an aminoalkylindole that functions as an inverse agonist in the canonical pathway (inhibition of adenylyl cyclase) of the CB2 receptor but acts as a low efficacy agonist in the noncanonical pathway (arrestin recruitment). []

Relevance: AM630, despite its structural dissimilarity to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, illustrates the complex interplay between ligands and GPCRs. Its ability to act as an inverse agonist in one pathway and an agonist in another emphasizes the potential for fine-tuning ligand activity to achieve specific signaling outcomes. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 is a carboxamide that functions as an inverse agonist in the canonical pathway (inhibition of adenylyl cyclase) of the CB2 receptor but acts as a low efficacy agonist in the noncanonical pathway (arrestin recruitment), similar to AM630. []

Relevance: JTE907, while structurally different from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, highlights the role of the carboxamide group in modulating GPCR activity. Its pharmacological profile, acting as an inverse agonist in one pathway and an agonist in another, suggests the potential for exploring modifications to the carboxamide group in 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide to achieve desired signaling outcomes. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

2-arachidonylglycerol and N-arachidonoylethanolamine (anandamide)

Compound Description: These are endocannabinoids, naturally occurring ligands for cannabinoid receptors. They are G-protein biased, showing no arrestin recruitment at the CB2 receptor. []

Relevance: Although structurally dissimilar to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, 2-arachidonylglycerol and anandamide provide a reference point for understanding the endogenous signaling properties of the CB2 receptor. Their G-protein bias contrasts with the diverse signaling profiles of synthetic cannabinoid ligands. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

(−)-trans-Δ9-tetrahydrocannabinol and (−)-(6aR,7,10,10aR)-tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol (KM233)

Compound Description: These are classic cannabinoid ligands that show low efficacy in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor. []

Relevance: While structurally distinct from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, these compounds contribute to understanding the structure-activity relationships of cannabinoid ligands. Their low efficacy in the cyclase assay, compared to JWH133, suggests that subtle structural differences can significantly impact CB2 receptor signaling. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633) and (6aR,10aR)-3-(1,1-dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656)

Compound Description: These classic cannabinoid ligands showed no efficacy in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor. []

Relevance: Although structurally unrelated to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, these compounds highlight the diversity of pharmacological responses possible for cannabinoid ligands. Their lack of efficacy in the cyclase assay, compared to other classic cannabinoids, underscores the importance of structural elements in determining CB2 receptor activation. []

Reference: [] https://www.semanticscholar.org/paper/1c3cafc8b98d8d10d5eb4d761ce4ec35acdabb4e

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It exhibits nanomolar affinity for both rat brain and human CB1 receptors, while having low affinity for CB2 receptors. []

Relevance: SR147778, like 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, contains a carboxamide group linked to a heterocyclic ring, in this case, a pyrazole. This structural similarity, coupled with their shared property of targeting specific receptors (CB1 for SR147778 and an unspecified target for 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide), suggests a commonality in their pharmacophore features. []

Reference: [] https://www.semanticscholar.org/paper/3293ff603b9e2d9381bfbecdc507a151f06c5177

N-(piperidino-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide (Rimonabant or SR141716)

Compound Description: Rimonabant, also known as SR141716, is a prototypical cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. It comprises a pyrazole core surrounded by a carboxamide with a terminal piperidine group, a 2,4-dichlorophenyl group, a 4-chlorophenyl group, and a methyl group. []

Relevance: Rimonabant, similar to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, contains a carboxamide group connected to a pyrazole ring. This structural similarity suggests a potential shared pharmacophore for interacting with biological targets, although their specific targets and overall structures differ. Rimonabant's activity as a CB1 antagonist/inverse agonist highlights the diverse pharmacological profiles possible for carboxamide-containing compounds. []

Reference: [] https://www.semanticscholar.org/paper/e972ff92ce9e19f6766912974fa8a364e44db6b4

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It displays a much higher affinity for the CB1 receptor compared to rimonabant (SR141716A). []

Relevance: NESS 0327, like 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, features a carboxamide group linked to a heterocyclic ring, in this case, a pyrazole. This shared structural motif, coupled with their shared targeting of specific receptors (CB1 for NESS 0327 and an unspecified target for 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide), suggests a common pharmacophore. []

Reference: [] https://www.semanticscholar.org/paper/ec72ce6c53c0f0e351825255d305de24f2cf11c2

4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1, 3-oxazole

Compound Description: This 5-(ω-aryloxyalkyl)oxazole derivative significantly increases brain-derived neurotrophic factor (BDNF) production in human neuroblastoma (SK-N-SH) cells. It exhibits potent activity (EC50 = 7.9 μM) and shows promise in improving motor nerve conduction velocity and the tail-flick response, accompanied by a recovery of BDNF levels in the sciatic nerve of streptozotocin-diabetic rats. []

Relevance: This compound, while structurally distinct from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, highlights the potential for diverse biological activities associated with different azole ring systems. Its ability to stimulate BDNF production suggests a distinct therapeutic potential compared to the presumed target of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide. []

Reference: [] https://www.semanticscholar.org/paper/c4b214f3cedcd5a50fc3befb349049c6f96b6a3a

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

Compound Description: Compound 5 is a potent and reversible inhibitor of endothelial lipase (EL), with an IC50 of 61 nM against EL and 454 nM against EL using high-density lipoprotein (HDL) as a substrate. It shows selectivity against lipoprotein lipase (LPL) but not against hepatic lipase (HL). []

Relevance: Though structurally distinct from 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, compound 5 shares the carboxamide functionality, emphasizing its potential role in conferring biological activity. Both compounds exemplify the structural diversity possible within the class of carboxamide derivatives. []

Reference: [] https://www.semanticscholar.org/paper/1ce309438e9b7f19cffd4c9dcf9e2e2ccddac3ae

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

Compound Description: Compound 6a is a potent and reversible inhibitor of endothelial lipase (EL), with an IC50 of 41 nM against EL and 1760 nM against EL using high-density lipoprotein (HDL) as a substrate. It is selective against lipoprotein lipase (LPL) but not against hepatic lipase (HL). []

Relevance: Similar to 3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide, compound 6a features a carboxamide group attached to a heterocyclic ring, in this case, a pyrrole ring. This structural similarity highlights the potential for developing biologically active compounds with variations in the heterocyclic scaffold. []

Reference: [] https://www.semanticscholar.org/paper/1ce309438e9b7f19cffd4c9dcf9e2

Properties

CAS Number

2034450-52-5

Product Name

3-(2-chlorophenyl)-5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.85

InChI

InChI=1S/C20H17ClN6O2/c1-13-17(18(26-29-13)14-4-2-3-5-15(14)21)20(28)25-9-11-27-10-8-24-19(27)16-12-22-6-7-23-16/h2-8,10,12H,9,11H2,1H3,(H,25,28)

InChI Key

XHANDGGBKFVIBU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CN=C3C4=NC=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.